

Early Clinical Trials of Mesalamine (5-aminosalicylic acid): A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Xenalamine
Cat. No.:	B1683335

[Get Quote](#)

Presumed Identity: This technical guide addresses early clinical trials of Mesalamine, also known as 5-aminosalicylic acid (5-ASA). The initial query for "**Xenalamine** (C.V. 58903)" did not yield specific results for a drug with that name. Given the therapeutic area of interest and the phonetic similarity, it is highly probable that the intended subject was Mesalamine, a cornerstone medication for the treatment of inflammatory bowel disease.

This document provides an in-depth analysis of the foundational clinical research on Mesalamine, tailored for researchers, scientists, and drug development professionals. It synthesizes quantitative data from early trials, details experimental methodologies, and visualizes key biological pathways and study designs.

Core Data from Early Clinical Trials

The following tables summarize key quantitative data from early clinical trials of Mesalamine, focusing on pharmacokinetics, efficacy in treating ulcerative colitis, and safety profiles.

Table 1: Pharmacokinetics of Mesalamine Formulations

Formulation	Dose	Cmax (ng/mL)	Tmax (hours)	AUC (ng·h/mL)	Mean % Absorbed	Study Population
Delayed-Release Capsules	1.5 g (single dose)	~1000	~4	-	-	Healthy Volunteers[1]
Delayed-Release Capsules	1.5 g (multiple doses)	-	-	-	-	Healthy Volunteers[1]
Multimatrix Mesalamine	30 mg/kg/day	-	-	-	29.4%	Pediatric UC Patients[2]
Multimatrix Mesalamine	60 mg/kg/day	-	-	-	27.0%	Pediatric UC Patients[2]
Multimatrix Mesalamine	100 mg/kg/day	-	-	~2 hours	22.1%	Pediatric UC Patients[2]
MMX Mesalamazine	2.4 g/day & 4.8 g/day	-	-	-	~24%	Healthy Volunteers[3]

Table 2: Efficacy of Mesalamine in Active Ulcerative Colitis

Study	Treatment Group	Placebo Group	Endpoint	Outcome
Controlled Trial[4]	2 g/day Mesalamine	12%	Physician Global Assessment (Remission)	29% achieved remission
Controlled Trial[4]	4 g/day Mesalamine	12%	Physician Global Assessment (Remission)	29% achieved remission
Controlled Trial[4]	2 g/day Mesalamine	31%	Sigmoidoscopic Index (Remission)	44% achieved remission
Controlled Trial[4]	4 g/day Mesalamine	31%	Sigmoidoscopic Index (Remission)	48% achieved remission
Phase III Trial[5]	4 g/day Mesalazine	-	Change in UC-DAI Score	-3.0 (95% CI -3.8 to -2.3)
Phase III Trial[5]	2.25 g/day Mesalazine	-	Change in UC-DAI Score	-0.8 (95% CI -1.8 to 0.1)
Phase III Trial[5]	4 g/day Mesalazine	-	Efficacy Rate	76.3%
Phase III Trial[5]	2.25 g/day Mesalazine	-	Efficacy Rate	45.8%
Placebo-Controlled Study[6]	1 g Mesalazine Suppository	29.7%	Endoscopic Remission (4 weeks)	81.5%
Placebo-Controlled Trial[7]	1.5 g Mesalamine Granules	58.3%	Relapse-Free at 6 months	78.9%
MMX Mesalazine Trial[3]	2.4g to 4.8 g/day	9% (clinical), 22.2% (endoscopic)	Clinical and Endoscopic	29.2% (clinical), 41.2% (endoscopic)

Remission (8 weeks)

Table 3: Safety and Tolerability of Mesalamine

Study	Dose	Adverse Events	Notes
Pediatric UC Study[8]	30, 60, 100 mg/kg/day	Events were similar among different doses and age groups with no new safety signals identified.	Well tolerated across all dose and age groups.
MMX Mesalamine Trial[3]	2.4 g/day & 4.8 g/day	Most adverse events were of mild to moderate intensity. Only 7 of 129 patients experienced serious adverse events.	Safety profile similar to standard mesalazines.
Phase III Trial[5]	4 g/day vs 2.25 g/day	No difference was seen in adverse events or adverse drug reactions.	Safety profiles were similar for both doses.
Placebo-Controlled Trial[7]	1.5 g/day	The incidence of adverse events was similar between the mesalamine and placebo groups.	Effective in maintaining remission with a good safety profile.

Experimental Protocols

Detailed methodologies for key early clinical trials of Mesalamine are outlined below, providing a framework for understanding the study designs and execution.

Protocol 1: Randomized, Double-Blind, Placebo-Controlled Trial for Active Ulcerative Colitis

- Objective: To assess the efficacy and safety of a capsule formulation of mesalamine in patients with mild to moderately active ulcerative colitis.[4]
- Patient Population: 374 patients with mild to moderately active ulcerative colitis, stratified to either pancolitis or left-sided disease.
- Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
- Dosing Regimens: Patients received either placebo or mesalamine at 1, 2, or 4 g daily for 8 weeks.
- Endpoint Assessments:
 - Primary Efficacy: Clinical improvement assessed by physician global assessment.
 - Secondary Efficacy: Macroscopic (endoscopic) and microscopic (histologic) improvement, clinical symptoms, and trips to the toilet. Remission was assessed by physician global assessment and sigmoidoscopic index.
- Statistical Analysis: Comparison of treatment groups to placebo for the various efficacy endpoints.

Protocol 2: Multicenter, Randomized, Double-Blind, Parallel-Group Study for Moderately Active Ulcerative Colitis

- Objective: To evaluate the efficacy and safety of 4 g/day versus 2.25 g/day of an oral preparation of mesalamine in patients with moderately active ulcerative colitis.[5]
- Patient Population: 123 patients with moderately active UC from 39 Japanese medical institutions.
- Study Design: A multicenter, randomized, double-blind, parallel-group clinical study.
- Dosing Regimens: Patients received either 4 g/day (two divided doses) or 2.25 g/day (three divided doses) for 8 weeks.

- Endpoint Assessments:
 - Primary Endpoint: Change in the Ulcerative Colitis-Disease Activity Index (UC-DAI) score from baseline to 8 weeks.
 - Secondary Endpoints: Improvement of individual UC-DAI variables, remission rates, and overall efficacy rates.
 - Safety: Monitored through laboratory data, vital signs, subjective symptoms, and objective findings.
- Statistical Analysis: Comparison of the change in UC-DAI scores and other secondary endpoints between the two dosage groups.

Protocol 3: Randomized, Double-Blind, Placebo-Controlled Trial for Maintenance of Remission in Ulcerative Colitis

- Objective: To evaluate the efficacy of once-daily mesalamine granules for the maintenance of remission of ulcerative colitis.[\[7\]](#)
- Patient Population: 305 patients (209 receiving mesalamine, 96 receiving placebo) with UC in remission.
- Study Design: Randomized, double-blind, placebo-controlled trial.
- Dosing Regimens: Patients took either 1.5 g of mesalamine granules or a placebo once-daily for up to 6 months.
- Endpoint Assessments:
 - Primary Efficacy Endpoint: The percentage of patients who remained relapse-free at 6 months or the end of treatment. Relapse was defined by specific criteria including rectal bleeding and mucosal appearance scores.
 - Secondary Endpoints: Improvement in rectal bleeding, physician's disease activity rating, stool frequency, and the Sutherland Disease Activity Index (SDAI).

- Statistical Analysis: Comparison of the relapse-free rates and secondary endpoints between the mesalamine and placebo groups.

Signaling Pathways and Experimental Workflow

The therapeutic effects of Mesalamine are believed to be mediated through the modulation of key inflammatory signaling pathways. The diagrams below illustrate these pathways and a typical experimental workflow for a clinical trial.

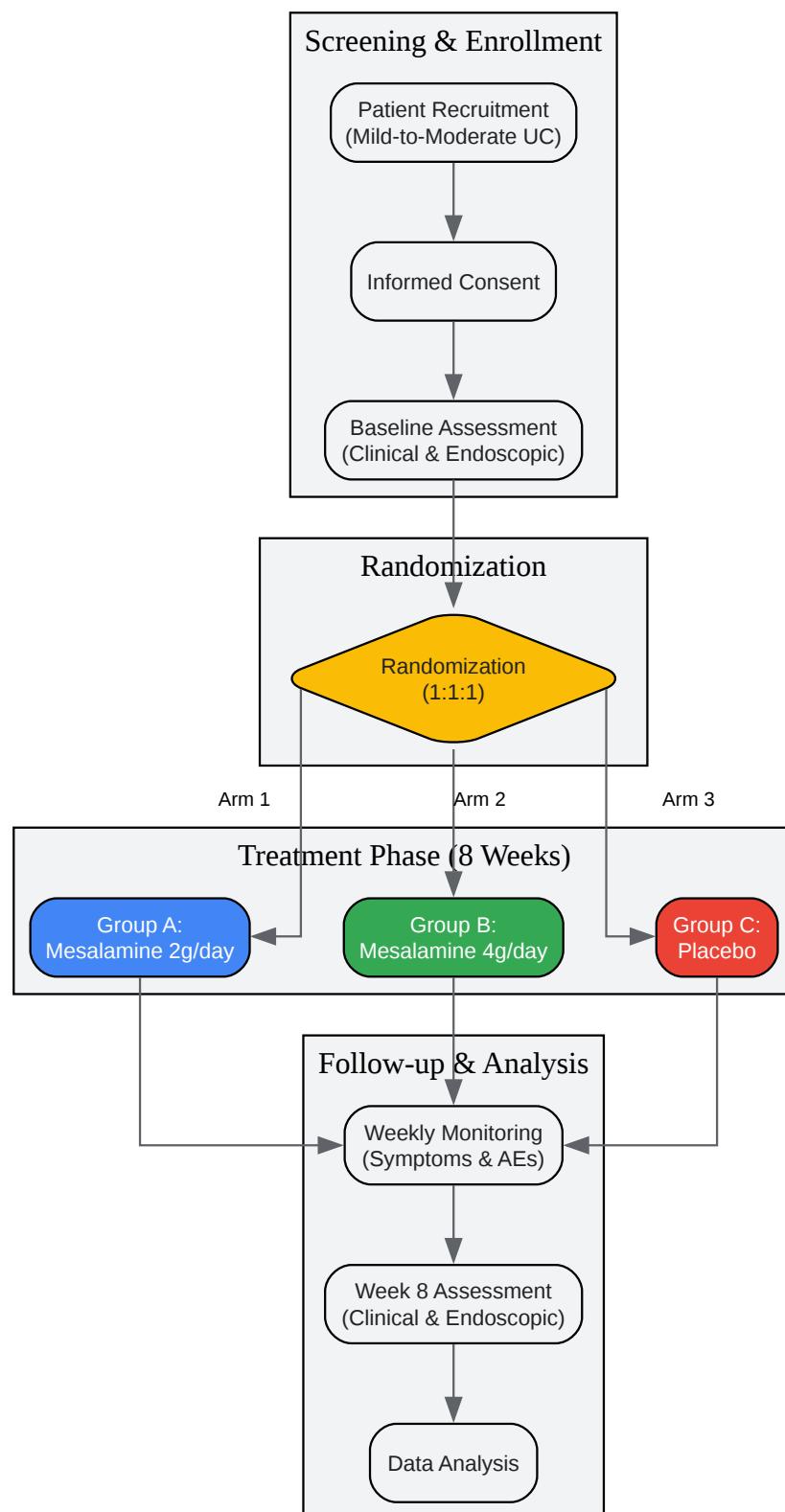
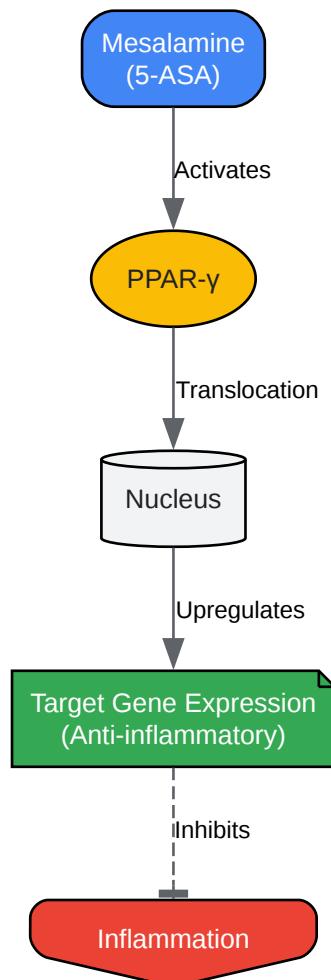
[Click to download full resolution via product page](#)

Figure 1: A representative experimental workflow for a randomized, placebo-controlled clinical trial of Mesalamine in patients with ulcerative colitis.



[Click to download full resolution via product page](#)

Figure 2: Mesalamine's activation of the PPAR-γ signaling pathway, leading to the inhibition of inflammation.

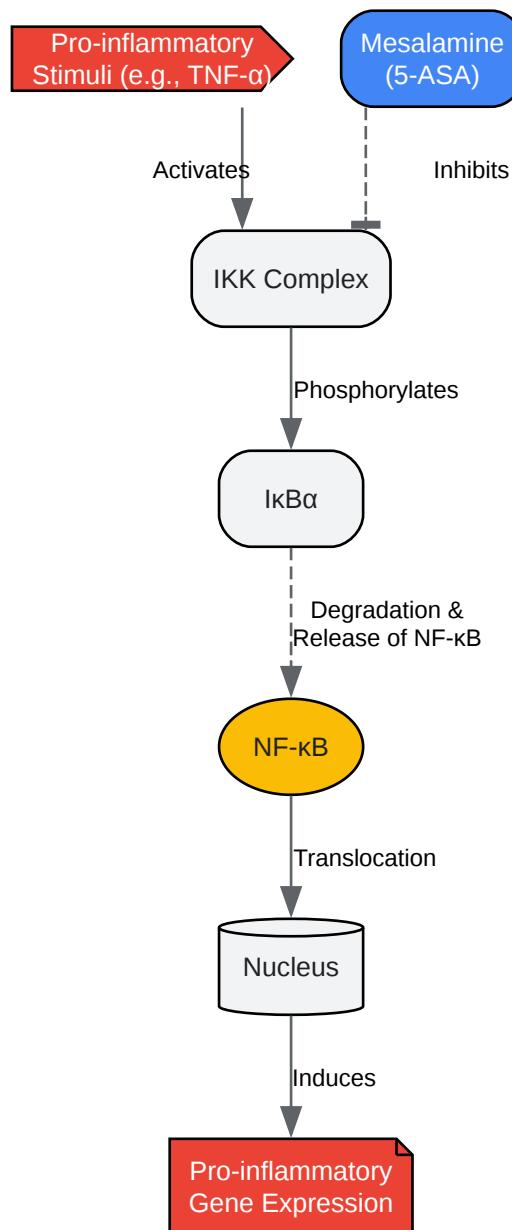
[Click to download full resolution via product page](#)

Figure 3: Mesalamine's inhibition of the NF-κB signaling pathway, reducing the expression of pro-inflammatory genes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Randomized clinical trial: pharmacokinetics and safety of multimatrix mesalamine for treatment of pediatric ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics: efficacy and safety of MMX mesalamine formulation for treating ulcerative colitis [scielo.org.co]
- 4. Mesalamine capsules for treatment of active ulcerative colitis: results of a controlled trial. Pentasa Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical trial: Effects of an oral preparation of mesalazine at 4 g/day on moderately active ulcerative colitis. A phase III parallel-dosing study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomised clinical trial: evaluation of the efficacy of mesalazine (mesalamine) suppositories in patients with ulcerative colitis and active rectal inflammation -- a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical trial: once-daily mesalamine granules for maintenance of remission of ulcerative colitis - a 6-month placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Early Clinical Trials of Mesalamine (5-aminosalicylic acid): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1683335#early-clinical-trials-of-xenalamine-c-v-58903>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com